17-去乙炔炔诺酮二乙酸酯

描述

17-Desethynyl Norethindrone Diacetate is not directly mentioned in the provided papers. However, the papers do discuss various aspects of norethindrone and its metabolites, which can be used to infer some information about the compound . Norethindrone, also known as norethisterone, is a synthetic progestational compound used in oral contraceptives and for other medical purposes such as delaying menstruation . It is known for its progestational activity and has been studied for its pharmacokinetics in the human body .

Synthesis Analysis

The synthesis of norethindrone and its derivatives, including esters, has been explored in the literature. For instance, the synthesis of norethisterone esters with long-chain alkenyl and alkynyl acids has been described for the development of long-acting contraceptive agents . Additionally, methods for the synthesis of oxidative transformation products of norethindrone acetate (NA) have been detailed, which are useful for pharmaceutical analysis . These methods could potentially be adapted for the synthesis of 17-Desethynyl Norethindrone Diacetate.

Molecular Structure Analysis

The molecular structure of norethindrone is characterized by a 17α-ethinyl group and a 17β-hydroxy group attached to a steroid backbone . The papers provided do not directly analyze the molecular structure of 17-Desethynyl Norethindrone Diacetate, but they do discuss the structure of norethindrone and its metabolites, which share a similar steroid structure .

Chemical Reactions Analysis

The chemical reactions involving norethindrone and its metabolites include oxidation and reduction processes. For example, the oxidative transformation products of norethindrone acetate result from oxidation of the A and/or B rings of the parent compounds . The reduction of norethindrone to various diols has also been observed in human plasma . These reactions are important for understanding the metabolism and stability of norethindrone-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of norethindrone and its metabolites have been studied to some extent. For example, the plasma levels of norethindrone and its metabolites have been measured using analytical techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography-radioimmunoassay (HPLC-RIA) . These studies provide insights into the pharmacokinetics and stability of norethindrone in the human body, which are relevant for understanding the properties of related compounds like 17-Desethynyl Norethindrone Diacetate.

科学研究应用

遗传毒性研究

诺孕酮在专门的检测中已被确定为潜在的遗传毒性物质。它激活 p53 并磷酸化 H2AX,表明潜在的 DNA 损伤,特别是双链断裂 (DSB)。这一发现为诺孕酮遗传毒性潜力的讨论做出了贡献,尽管由于检测中使用的高浓度,其与人类接触的相关性仍然不确定 (Gallmeier 等人,2005)。

历史合成和影响

诺孕酮是 20 世纪生殖革命中的关键发现。最初是为口服避孕药合成的,它的社会、政治和公共政策影响深远,在生殖健康领域发挥着至关重要的作用 (Djerassi,2006)。

对血管内皮生长因子的影响

研究探索了诺孕酮对血管内皮生长因子 (VEGF) 亚型表达的影响。这对于了解该药物对血管健康的影响以及在激素替代疗法或避孕等临床环境中的潜在影响具有重要意义 (Archer 等人,2004)。

环境影响和毒性

诺孕酮在水生环境中的存在及其影响一直是环境研究的主题。它对鱼类内分泌系统的影响、快速的男性化以及对水生种群的潜在威胁突出了诺孕酮等合成孕激素的环境考虑 (Hou 等人,2019)。

激素活性和药代动力学

包括诺孕酮在内的孕激素的比较研究揭示了它们不同的化学结构、代谢、药代动力学和效力。此类研究对于了解这些化合物在医学应用中的治疗用途和副作用至关重要 (Stanczyk,2003)。

药物测定和控释

色谱技术的进步促进了诺孕酮在各种介质中的测定和分析。这与评估控释制剂中的药物释放尤为相关,有助于开发更有效和更精确的药物递送系统 https://consensus.app/papers/rphplc-method-determination-norethindrone-dissolution-alnimry/8bc3594b78b35877b39ebc96689e69a7/?utm_source=chatgpt" target="_blank">(Aster 等人,2022;Al-Nimry 等人,2019)

属性

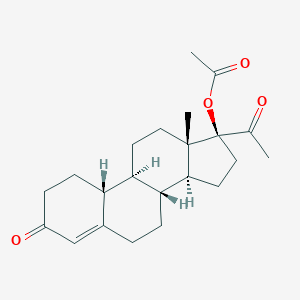

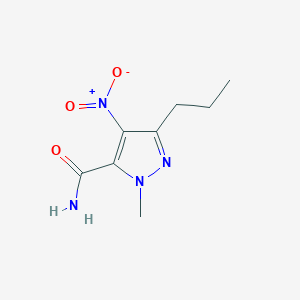

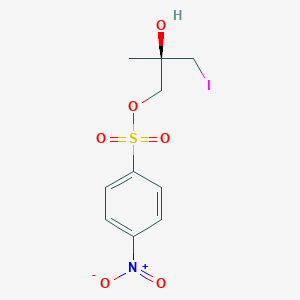

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLFKWJINJVBO-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451932 | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Desethynyl Norethindrone Diacetate | |

CAS RN |

66964-58-7 | |

| Record name | 17-Desethynyl norethindrone diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DESETHYNYL NORETHINDRONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)